Product packaging for 2-deoxy-2-fluoro-alpha-D-galactopyranose(Cat. No.:CAS No. 98856-44-1)

2-deoxy-2-fluoro-alpha-D-galactopyranose

Cat. No.: B12786429
CAS No.: 98856-44-1
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-DVKNGEFBSA-N
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Description

2-Deoxy-2-fluoro-alpha-D-galactopyranose is a synthetic monosaccharide, an analog of the natural sugar D-galactose. In its structure, the hydroxyl group (-OH) at the C-2 position is replaced by a fluorine atom. This seemingly minor substitution has profound implications for the molecule's chemical properties and biological activity, making it a valuable tool for researchers. It belongs to a broader class of fluorinated sugars that are instrumental in studying the intricate world of glycobiology, where carbohydrates and their conjugates play vital roles in cellular recognition, signaling, and disease pathogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO5 B12786429 2-deoxy-2-fluoro-alpha-D-galactopyranose CAS No. 98856-44-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98856-44-1

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI Key

ZCXUVYAZINUVJD-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Deoxy 2 Fluoro Alpha D Galactopyranose and Advanced Derivatives

Chemical Synthesis Routes to 2-Deoxy-2-Fluoro-alpha-D-Galactopyranose

The construction of 2-deoxy-2-fluoro-D-galactopyranose involves intricate stereochemical challenges. Synthetic strategies are broadly categorized based on the starting materials and the method of fluorine incorporation.

The synthesis of 2-deoxy-2-fluoro-D-galactose derivatives often begins with readily available D-galactose or its protected forms. These multistep sequences involve the strategic manipulation of protecting groups and the introduction of a suitable leaving group at the C-2 position to facilitate fluorination.

One common approach involves the conversion of D-galactose into a glycal, an unsaturated carbohydrate derivative. For instance, tri-O-acetyl-D-galactal can be synthesized from D-galactose and subsequently used as a key intermediate for electrophilic fluorination. Another strategy involves creating a precursor with a good leaving group, such as a triflate, at the C-2 position of a different sugar, like D-talose, which can then undergo nucleophilic substitution to yield the desired 2-fluoro-galactose product with inversion of configuration. nih.govnih.gov The synthesis of multiply fluorinated N-acetyl-D-galactosamine analogs also often starts from dianhydro derivatives of galactose. nih.govchemrxiv.org

Achieving the correct stereochemistry at the C-2 position is the most critical step in the synthesis. The choice between nucleophilic and electrophilic fluorination methods is pivotal and is often dictated by the desired stereochemical outcome and the nature of the precursor. Generally, electrophilic addition to a glycal is a preferred method for obtaining 2-deoxy-2-fluoro derivatives. nih.gov

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (e.g., from TBAF, CsF, or KF). chemrxiv.orgresearchgate.net For the synthesis of 2-deoxy-2-fluoro-D-galactose, this typically requires a precursor with a leaving group at C-2 and a talo configuration, which allows for SN2 inversion to the desired galacto configuration. For example, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose serves as an effective precursor for nucleophilic fluorination. nih.govnih.gov While powerful, direct nucleophilic displacement at the C-2 position of pyranose secondary sulfonates can be challenging. This approach is more commonly employed for introducing fluorine at the C-3, C-4, or C-6 positions. nih.gov

Electrophilic fluorination is a widely used and effective strategy for installing a fluorine atom at the C-2 position of galactose. This method typically involves the reaction of an electron-rich alkene, such as a glycal (e.g., tri-O-acetyl-D-galactal), with an electrophilic fluorine source. nih.gov

Selectfluor™ (F-TEDA-BF₄) is a popular, stable, and user-friendly electrophilic fluorinating agent. The reaction of a glycal with Selectfluor leads to selective fluorination at the C-2 position, often with the concurrent addition of a nucleophile to the anomeric center. The stereoselectivity of this addition can be influenced by the choice of protecting groups and reaction conditions. Mechanistic studies suggest that Selectfluor adds in a syn manner to the glycal double bond.

Molecular fluorine (F₂) , often in its [¹⁸F]F₂ form for radiolabeling, is another potent electrophilic fluorinating agent. Its reaction with 3,4,6-tri-O-acetyl-D-glucal, a related glycal, has been used to produce [¹⁸F]FDG, demonstrating its utility in synthesizing 2-fluoro-2-deoxy sugars. Similarly, acetyl hypofluorite, generated from F₂, is a highly stereoselective agent for this transformation.

Table 1: Comparison of Stereoselective Fluorination Strategies at C-2
StrategyTypical Reagent(s)Common PrecursorKey FeatureReference(s)
Nucleophilic[¹⁸F]Fluoride, TBAF, CsFTalose triflateSN2 inversion of configuration at C-2. nih.gov, nih.gov, chemrxiv.org
ElectrophilicSelectfluor™Glycal (e.g., Tri-O-acetyl-D-galactal)Adds fluorine to the C-2 position of the double bond.,, nih.gov
Electrophilic[¹⁸F]F₂ / Acetyl hypofluoriteGlycalUsed for direct electrophilic radiofluorination.,

The ¹⁸F-labeled analog of 2-deoxy-2-fluoro-D-galactose ([¹⁸F]FDGal) is a valuable radiotracer for positron emission tomography (PET), particularly for imaging liver function. nih.govnih.gov Both nucleophilic and electrophilic methods have been developed for its synthesis.

The most common and robust method for routine production is nucleophilic fluorination. This involves reacting a protected talose precursor, specifically 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (talose triflate), with no-carrier-added aqueous [¹⁸F]fluoride. nih.gov The reaction is followed by basic hydrolysis to remove the acetyl protecting groups. This method has been automated using synthesizers designed for [¹⁸F]FDG production, allowing for the reliable preparation of [¹⁸F]FDGal in clinically useful amounts with high radiochemical purity. nih.govnih.gov Electrophilic fluorination using [¹⁸F]F₂ has also been reported, but the nucleophilic route is generally preferred for its high specific activity and suitability for clinical production. nih.gov

Table 2: Research Findings on the Synthesis of [¹⁸F]-2-Deoxy-2-Fluoro-D-Galactopyranose ([¹⁸F]FDGal)
PrecursorMethodRadiochemical Yield (decay corrected)Radiochemical PurityTotal Synthesis TimeReference(s)
1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranoseNucleophilic Fluorination3.8 ± 1.2%98 ± 1%28 min nih.gov, nih.gov
Protected talose triflateNucleophilic Fluorination36–39% (not decay corrected)~95%Not Specified nih.gov
3,4,6-tri-O-acetyl-d-glucal (for [¹⁸F]FDG)Electrophilic Fluorination ([¹⁸F]F₂)8%Not SpecifiedNot Specified

Stereoselective Fluorination Strategies at the C-2 Position

Synthesis of Conjugates and Modified Analogs of this compound

The functionalization of this compound into more complex structures, such as nucleotide-sugar derivatives, seleno-containing analogs, and other derivatized forms, significantly broadens its utility in scientific research. These modifications allow for the investigation of specific biological processes and the development of molecules with tailored properties.

Chemical and Enzymatic Synthesis of Nucleotide-Sugar Derivatives (e.g., UDP-2-Deoxy-2-Fluoro-D-Galactose)

The synthesis of Uridine (B1682114) 5'-diphospho-(2-deoxy-2-fluoro)-D-galactose (UDP-2dF-Gal) is of significant interest as it provides a stable analog of the natural donor sugar UDP-galactose, which is crucial in glycosylation reactions. Both chemical and enzymatic approaches have been successfully employed for its preparation.

A chemoenzymatic method has been developed for the synthesis of UDP-2dF-Gal. nih.gov This approach provides a valuable tool for studying the mechanisms of glycosyltransferases. For instance, the synthesized UDP-2dF-Gal was found to be a competitive inhibitor of β-1,4-galactosyltransferase, with a determined inhibitor constant (Ki) of 149 µM. nih.gov This finding supports the hypothesis that the glycosyltransferase reaction proceeds through a transition state with significant sp2 character at the anomeric carbon. nih.gov

Enzymatic synthesis offers a highly specific and efficient route to UDP-2dF-Gal. researchgate.net Enzymes such as UDP-sugar pyrophosphorylase (USP) can catalyze the formation of the pyrophosphate bond between 2-deoxy-2-fluoro-D-galactose-1-phosphate and UTP. nih.govfrontiersin.org The enzymatic approach is often characterized by high yields and stereoselectivity under mild reaction conditions. The resulting UDP-2dF-Gal has been utilized to probe the substrate specificity of enzymes like UDP-galactopyranose mutase (UGM), an enzyme not found in mammals but essential in many pathogens. researchgate.net

Studies have shown that UDP-2dF-Gal is a substrate for UGM, although it is turned over at a much slower rate compared to the natural substrate, UDP-galactopyranose (UDP-Galp). researchgate.net The kinetic parameters for the enzymatic conversion of UDP-2dF-Gal by UGM have been determined, providing insights into the enzyme's mechanism. researchgate.net

Table 1: Kinetic Parameters of UDP-galactopyranose Mutase with Fluorinated Substrates
SubstrateKm (mM)kcat (min⁻¹)Reference
UDP-galactopyranose (UDP-Galp)0.61364 researchgate.net
UDP-2-deoxy-2-fluoro-D-galactose (UDP-2dF-Gal)0.20.02 researchgate.net
UDP-3-deoxy-3-fluoro-D-galactose0.261.6 researchgate.net

Synthesis of Seleno-containing 2-Deoxy-2-Fluoro-D-Galactopyranose Analogs for Spectroscopic Probing

The incorporation of selenium into fluorinated carbohydrates provides a powerful tool for structural biology, particularly for studies using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org The presence of the 77Se nucleus, a spin-1/2 isotope, in conjunction with the 19F nucleus, allows for detailed conformational analysis and the study of protein-carbohydrate interactions.

A notable example is the synthesis of methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside. researchgate.netrsc.org The synthesis commences with the appropriate protected galactal, which undergoes electrophilic fluorination to introduce the fluorine atom at the C-2 position. rsc.org Subsequent steps involve the introduction of the selenium moiety. One strategy involves the in situ generation of a D-galactosyl selenolate from the corresponding isoselenouronium salt, which is then coupled with an electrophile like methyl iodide. researchgate.netrsc.org This method yields a mixture of α and β anomers of the methyl selenogalactoside, which can be separated. rsc.org The final deprotection step under Zemplén conditions affords the target seleno-containing fluorinated galactose analogs. rsc.org

The synthesized seleno-sugar analogs serve as valuable probes in NMR studies due to the unique spectroscopic properties of both fluorine and selenium, enabling detailed investigation of their interactions with proteins and other biological molecules. researchgate.net

Table 2: Synthesis and Spectroscopic Data for a Seleno-containing 2-Deoxy-2-Fluoro-D-Galactopyranose Analog
CompoundSynthetic StepYieldKey Spectroscopic Data (¹⁹F NMR)Reference
Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranosideCoupling of isoselenouronium salt with methyl iodide66% (as α/β mixture)-208.89 ppm (ddd, F-2α), -207.06 ppm (ddd, F-2β) rsc.org
Methyl 2-deoxy-2-fluoro-1-seleno-α-D-galactopyranosideDeprotection of acetylated precursor87%Not reported rsc.org
Methyl 2-deoxy-2-fluoro-1-seleno-β-D-galactopyranosideDeprotection of acetylated precursor87%Not reported rsc.org

Derivatization for Specific Research Applications

Derivatives of this compound are synthesized for a variety of specific research applications, including their use as radiotracers for medical imaging and as inhibitors to study biological pathways.

One of the most significant applications is the synthesis of 2-deoxy-2-[18F]fluoro-D-galactose ([18F]FDGal) for Positron Emission Tomography (PET) imaging. nih.gov The introduction of the positron-emitting isotope 18F allows for non-invasive in vivo imaging of galactose metabolism. The synthesis of [18F]FDGal can be adapted from the established methods for producing [18F]fluoro-2-deoxy-D-glucose ([18F]FDG). nih.gov These syntheses often involve the nucleophilic fluorination of a suitable precursor, such as a triflate-activated mannose derivative, with [18F]fluoride. The resulting radiotracer has shown potential for imaging hepatocellular carcinoma.

Another critical application of 2-deoxy-2-fluoro-D-galactose and its derivatives is in the study of protein glycosylation. nih.govnih.gov When introduced to cells, 2-deoxy-2-fluoro-D-galactose is metabolized to UDP-2-deoxy-2-fluoro-D-galactose. nih.govresearchgate.net This analog can act as an inhibitor of galactosyltransferases, thereby preventing the incorporation of galactose into growing glycan chains on proteins. level.com.tw This inhibitory action allows researchers to investigate the role of galactosylation in various cellular processes and to control the glycoforms of recombinant proteins. level.com.twbiosynth.com For example, at concentrations of 1 mM or higher, 2-deoxy-2-fluoro-D-galactose has been shown to completely inhibit the N-glycosylation of proteins like alpha 1-antitrypsin in cultured hepatocytes. nih.govcore.ac.uk

Furthermore, 2-deoxy-2-fluoro-D-galactosyl fluorides have been developed as mechanism-based inhibitors for glycosidases. nih.gov These compounds can form a stable fluoroglycosyl-enzyme intermediate, effectively inactivating the enzyme and allowing for detailed mechanistic studies. nih.gov

Table 3: Examples of 2-Deoxy-2-Fluoro-D-Galactose Derivatives and Their Applications
DerivativeApplicationKey Research FindingReference
2-Deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal)PET Imaging TracerPotential for detection of hepatocellular carcinoma. nih.gov
UDP-2-deoxy-2-fluoro-D-galactoseInhibition of Protein N-GlycosylationActs as a competitive inhibitor of β-1,4-galactosyltransferase (Ki = 149 µM). nih.govresearchgate.net
2-Deoxy-2-fluoro-D-galactosyl fluorideMechanism-based Glycosidase InhibitorInactivates specific glycosidases by forming a stable enzyme intermediate. nih.gov

Investigation of Enzyme Substrate Interactions and Mechanistic Insights

Elucidation of Glycosidase Mechanism-Based Inactivation by 2-Deoxy-2-Fluoro-D-Glycosyl Fluorides

2-Deoxy-2-fluoro-D-glycosyl fluorides have been identified as a significant class of mechanism-based inhibitors for glycosidases. nih.gov Their inhibitory action stems from their ability to form and trap a covalent glycosyl-enzyme intermediate, effectively halting the catalytic cycle. nih.gov

Formation and Accumulation of Covalent Glycosyl-Enzyme Intermediates

Retaining glycosidases function through a double displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. researchgate.net The introduction of a fluorine atom at the C-2 position of the glycosyl donor, as in 2-deoxy-2-fluoro-D-glycosyl fluorides, dramatically slows down the hydrolysis of this intermediate. nih.gov This deceleration leads to the accumulation of the stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate, which effectively inactivates the enzyme. nih.govacs.org The inactivation process is often accompanied by a stoichiometric release of the aglycon, a characteristic that has been harnessed to develop active site titration agents for glycosidases. nih.gov The stability of this intermediate has been directly observed and characterized using techniques like 19F NMR spectroscopy and X-ray crystallography, providing concrete evidence of its formation and accumulation. researchgate.net

Kinetic Analyses of Glycosylation and Deglycosylation Steps

The inhibitory effect of 2-deoxy-2-fluoro-glycosides is a direct consequence of the altered kinetics of the glycosylation and deglycosylation steps. The highly electronegative fluorine atom at the C-2 position destabilizes the oxocarbenium ion-like transition states that are crucial for both the formation (glycosylation) and the breakdown (deglycosylation) of the glycosyl-enzyme intermediate. nih.govnih.gov This leads to a significant reduction in the rates of both processes. nih.gov However, the rate of deglycosylation is slowed to a much greater extent than glycosylation, resulting in the net accumulation of the covalent intermediate. nih.gov The rate of inactivation has been shown to be highly dependent on the nature of the leaving group (aglycon) of the inhibitor. nih.gov In some instances, where the turnover of the intermediate becomes competitive with its formation, only partial inactivation is observed. nih.gov

Impact of Fluorine Position on Transition State Destabilization and Inhibitory Activity

The position of the fluorine atom on the sugar ring is critical to its inhibitory effect. Fluorination at the C-2 position has a profound destabilizing effect on the oxocarbenium ion-like transition state due to the strong electron-withdrawing nature of fluorine. nih.govnih.gov This destabilization is a key factor in slowing down both the glycosylation and deglycosylation steps. nih.gov The inhibitory potency of fluorinated glycosides is not solely dependent on the fluorine atom's presence but also on its stereochemistry and location. For example, the inhibitory activity can be modulated by the specific placement of the fluorine atom, influencing the degree of transition state destabilization. nih.gov The strategic placement of fluorine, therefore, allows for the fine-tuning of inhibitory activity, making these compounds valuable probes for studying enzyme mechanisms. acs.org

Substrate Characterization for Glycosyltransferases

The utility of 2-deoxy-2-fluoro-D-galactopyranose and its derivatives extends to the study of glycosyltransferases, where they serve as valuable analogs to probe substrate binding and catalytic mechanisms.

Evaluation of UDP-2-Deoxy-2-Fluoro-D-Galactose as an Analog for UDP-Galactopyranose Mutase

UDP-galactopyranose mutase (UGM) is an enzyme that catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). wikipedia.org The fluorinated analog, UDP-2-deoxy-2-fluoro-D-galactose (UDP-2FGal), has been synthesized and evaluated as a substrate for UGM from Escherichia coli. nih.gov Kinetic studies revealed that while the Michaelis-Menten constant (K_m) for UDP-2FGal was comparable to the natural substrate, the catalytic rate constant (k_cat) was dramatically reduced. nih.gov This suggests that the C-2 hydroxyl group is not essential for binding to the enzyme's active site but plays a critical role in the catalytic step. nih.gov The slow turnover of UDP-2FGal by UGM provides strong evidence against a mechanism involving a discrete oxocarbenium ion intermediate, as the 2-fluoro substituent would be expected to act as a potent inhibitor in such a scenario. nih.gov

Table 1: Kinetic Parameters of E. coli UDP-Galactopyranose Mutase with UDP-Galactose and its Fluorinated Analogs. nih.gov
SubstrateK_m (mM)k_cat (min⁻¹)
UDP-Galp0.61364
UDP-3-deoxy-3-fluoro-D-galactose0.261.6
UDP-2-deoxy-2-fluoro-D-galactose0.20.02

Substrate Acceptor Specificity of Galactosyltransferases with 2-Deoxy-2-Fluoro-D-Galactopyranose

The introduction of 2-deoxy-2-fluoro-D-galactose into cellular systems has been shown to inhibit N-glycosylation of proteins. nih.govnih.gov This inhibition is not due to a depletion of UTP pools but rather results from the metabolic conversion of 2-deoxy-2-fluoro-D-galactose into its UDP-sugar nucleotide analog, UDP-2-deoxy-2-fluoro-D-galactose. nih.gov This analog then acts as an inhibitor of galactosyltransferases. Studies have shown that while 2-deoxy-D-galactose can be transported into cells, its fluorinated counterpart is a more potent inhibitor of glycosylation processes. nih.govnih.gov This highlights the specificity of galactosyltransferases and their sensitivity to modifications on the sugar substrate, particularly at the C-2 position. The presence of the fluorine atom likely disrupts the precise orientation and electronic environment required for efficient catalysis by galactosyltransferases.

Characterization of Galactokinase Specificity and Catalysis

Yeast galactokinase, an enzyme that catalyzes the phosphorylation of galactose, has been shown to recognize and phosphorylate several deoxyfluoro-D-galactopyranose derivatives. researchgate.net Research demonstrates that 2-deoxy-2-fluoro-D-galactose is indeed a substrate for this enzyme, alongside other analogues fluorinated at different positions (C-3, C-4, and C-6). researchgate.net The ability of the enzyme to phosphorylate these compounds indicates a certain tolerance for substitutions at these positions on the pyranose ring. nih.gov Human galactokinase is also known to process 2-deoxy-α-D-galactose. researchgate.net

The binding affinity of these fluorinated sugars to yeast galactokinase, represented by the Michaelis constant (K_m), varies depending on the position of the fluorine atom. researchgate.net The K_m values for 2-deoxy-2-fluoro-D-galactose and other deoxyfluoro derivatives were determined, revealing differences in how the enzyme binds each substrate. researchgate.net This variation highlights that while the enzyme can accommodate a fluorine atom at several positions, the specific location of this electronegative atom influences the stability of the enzyme-substrate complex. researchgate.net The study noted that the variation in K_m values for the different sugar derivatives did not correlate with a change in the K_m for the co-substrate MgATP²⁻, suggesting that the binding of the sugar does not modify the enzyme's affinity for the ATP donor. researchgate.net

Table 2: K_m Values of Deoxyfluoro-D-galactopyranoses with Yeast Galactokinase

Substrate K_m (mM)
D-Galactose 0.6
2-Deoxy-2-fluoro-D-galactose 1.1
3-Deoxy-3-fluoro-D-galactose 4.8
4-Deoxy-4-fluoro-D-galactose 1.4
6-Deoxy-6-fluoro-D-galactose 0.9

Data reflects the binding affinity of various substrates to yeast galactokinase. researchgate.net

Substrate recognition by galactokinase is heavily dependent on a precise network of hydrogen bonds. nih.govwisc.edu For the natural substrate, D-galactose, structural studies of human galactokinase have identified key interactions: the carboxylate group of Asp186 interacts with the C-2 hydroxyl group, Asp46 bridges the hydroxyls at C-3 and C-4, and other residues like Tyr236 and Glu43 bond with the hydroxyls at C-4 and C-6, respectively. wisc.edu Research on yeast galactokinase similarly concluded that hydrogen bonds donated from the hydroxyl groups at positions 3, 4, and 6, and a hydrogen bond accepted by the hydroxyl at position 2, are important for substrate binding. researchgate.net

The substitution of the C-2 hydroxyl group with a fluorine atom in 2-deoxy-2-fluoro-D-galactose directly impacts this hydrogen bonding network. While C-F and C-OH bonds have similar lengths, their hydrogen bonding capabilities are different. rsc.org The fluorine atom is a poor hydrogen bond acceptor compared to a hydroxyl group and cannot act as a hydrogen bond donor. This disrupts the critical interaction with residues like Asp186 in the active site, likely contributing to the observed increase in the K_m value (lower binding affinity) compared to the natural D-galactose substrate. researchgate.netwisc.edu

Impact on Protein Glycosylation Processes

2-deoxy-2-fluoro-D-galactose (dGalF) has been identified as a potent inhibitor of protein N-glycosylation in primary cell cultures. nih.govresearchgate.netnih.gov In studies using primary cultures of rat hepatocytes, dGalF at concentrations of 1 mM or higher was found to completely block the N-glycosylation of secreted proteins such as alpha 1-antitrypsin and alpha 1-acid glycoprotein. nih.govresearchgate.net This inhibitory effect was significantly more pronounced than that observed with 4 mM 2-deoxy-D-galactose (dGal), which only slightly impaired N-glycosylation. researchgate.net

Similar effects were observed in human monocytes, where dGalF (at 1 mM or 4 mM) also blocked the N-glycosylation of alpha 1-antitrypsin and interleukin-6. nih.govresearchgate.net Notably, the O-glycosylation of interleukin-6 was not affected, indicating a specific impact on the N-glycosylation pathway. researchgate.net The mechanism of inhibition is not due to a depletion of UTP pools, a common side effect of sugar analogues. nih.govnih.gov Instead, the inhibitory action is attributed to the metabolites of dGalF, which were identified through ¹⁹F-NMR spectroscopy as 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P), UDP-dGalF, and UDP-dGlcF. nih.govresearchgate.net These metabolites likely interfere with the assembly of lipid-linked oligosaccharides, a crucial early step in the N-glycosylation process. core.ac.uk

Table 3: Effect of 2-Deoxy-2-fluoro-D-galactose on N-Glycosylation in Cell Cultures

Cell Type Protein(s) Affected Concentration for Inhibition Observation
Rat Hepatocytes alpha 1-antitrypsin, alpha 1-acid glycoprotein ≥ 1 mM Complete inhibition of N-glycosylation. nih.govresearchgate.net

Effects on O-Glycosylation Pathways

The effects of 2-deoxy-2-fluoro-α-D-galactopyranose on O-glycosylation pathways appear to be more selective compared to its broad inhibitory action on N-glycosylation. Research has indicated that while dGalF is a potent inhibitor of N-linked glycosylation, its impact on O-linked glycosylation can be minimal for certain proteins.

In a study involving human monocytes, it was observed that while 1 mM or 4 mM concentrations of dGalF effectively blocked the N-glycosylation of interleukin-6, the O-glycosylation of the same protein remained unaffected. nih.govresearchgate.net This differential effect suggests that the enzymes or pathways involved in the O-glycosylation of interleukin-6 are less susceptible to inhibition by the metabolites of dGalF.

While specific studies on the broader impact of 2-deoxy-2-fluoro-α-D-galactopyranose on the wide array of O-glycan structures, such as those found on mucins, are limited, the existing evidence points towards a degree of specificity in its inhibitory action. This selectivity makes it a potentially useful tool for dissecting the distinct mechanisms and substrate specificities of the enzymes involved in N- and O-glycosylation. Further research into the effects of dGalF on a wider range of O-glycoproteins and the specific galactosyltransferases involved in their synthesis is needed to fully elucidate its role in modulating O-glycosylation pathways.

Modification of Glycan Structures (e.g., Galactosylation of IgG-Fc Receptor)

A significant application of 2-deoxy-2-fluoro-α-D-galactopyranose is in the targeted modification of glycan structures, most notably the galactosylation of the N-linked glycan in the Fc region of immunoglobulin G (IgG). nih.govbiosynth.com The glycosylation pattern of the IgG-Fc domain, particularly the level of galactosylation, plays a crucial role in modulating the antibody's effector functions, including its interaction with Fc receptors (FcγRs) and the complement system. nih.govnih.gov

By introducing 2-deoxy-2-fluoro-D-galactose into cell culture media during monoclonal antibody production, it is possible to decrease the level of galactose incorporation into the Fc glycans. nih.gov This results in a higher proportion of agalactosylated (G0) glycoforms. The ability to control the galactosylation state of IgG is a powerful tool in glycoengineering, allowing for the production of antibodies with tailored effector functions. biosynth.com

The reduction in Fc galactosylation has profound consequences for the antibody's biological activity. Galactosylation of the IgG-Fc glycan is known to influence the conformation of the Fc region, with a more "open" conformation being associated with higher levels of galactosylation. nih.gov This open conformation is thought to be more favorable for binding to certain FcγRs. Conversely, a decrease in galactosylation can lead to a more "closed" conformation, which may alter receptor binding affinities.

Studies have shown that changes in IgG-Fc galactosylation directly impact binding to C1q, the initiating component of the classical complement pathway, and subsequently affect complement-dependent cytotoxicity (CDC). nih.gov Increased galactosylation generally enhances C1q binding and CDC. nih.gov Therefore, the use of 2-deoxy-2-fluoro-D-galactose to produce antibodies with lower galactosylation levels can be employed to study the role of this specific glycan modification in complement activation and to potentially generate therapeutic antibodies with reduced complement-mediated effects.

The binding affinity of IgG to various FcγRs is also modulated by the galactosylation status of the Fc glycan. For instance, the addition of galactose can lead to an increased affinity between IgG1 and all FcγRs. nih.gov The ability to manipulate this using 2-deoxy-2-fluoro-D-galactose provides a method to fine-tune the interaction with specific effector cells, thereby influencing antibody-dependent cell-mediated cytotoxicity (ADCC).

Table 1: Effects of 2-deoxy-2-fluoro-α-D-galactopyranose on IgG-Fc Glycosylation and Function

Parameter Effect of 2-deoxy-2-fluoro-α-D-galactopyranose Consequence Reference(s)
IgG-Fc Galactosylation Decreased incorporation of galactose Higher proportion of G0 glycoforms biosynth.comnih.gov
Fc Conformation Shift towards a more "closed" conformation Altered FcγR binding interface nih.gov
C1q Binding Reduced Decreased complement-dependent cytotoxicity (CDC) nih.gov

| Fcγ Receptor Binding | Altered affinity | Modulation of antibody-dependent cell-mediated cytotoxicity (ADCC) | nih.gov |

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
2-deoxy-2-fluoro-alpha-D-galactopyranose dGalF
D-galactose
2-deoxy-2-fluoro-D-galactose 1-phosphate dGalF-1-P
UDP-2-deoxy-2-fluoro-D-galactose UDP-dGalF, UDP-2FGal
UDP-2-deoxy-2-fluoro-D-glucose UDP-dGlcF
2-deoxy-D-galactose dGal
Uridine (B1682114) triphosphate UTP
β-1,4-galactosyltransferase
UDP-galactopyranose mutase
UDP-galactopyranose
UDP-galactofuranose
Interleukin-6
N-acetylgalactosamine GalNAc
Immunoglobulin G IgG
Agalactosylated G0

Metabolic Pathway Elucidation and Tracer Applications of 2 Deoxy 2 Fluoro Alpha D Galactopyranose

In Vivo Metabolic Fate of 2-Deoxy-2-Fluoro-D-Galactopyranose Analogs

The in vivo metabolism of 2-deoxy-2-fluoro-D-galactose is a dynamic process characterized by rapid uptake in specific tissues, followed by enzymatic conversion into several metabolites. The metabolic fate of this compound is heavily influenced by the enzymatic machinery of the galactose pathway.

Upon administration, 2-deoxy-2-fluoro-D-galactose exhibits a distinct pattern of tissue distribution. Studies in rodents using ¹⁴C- and ¹⁸F-labeled dGalF have demonstrated that the liver is the primary organ for its uptake and metabolism. nih.govresearchgate.netmdpi.com Positron emission tomography scans have confirmed the pronounced accumulation of ¹⁸F-dGalF in the liver. nih.gov In addition to the liver, the kidney also shows significant uptake, and renal excretion is a notable route of clearance for the compound. nih.gov

Biodistribution studies in rats have quantified this uptake, showing that the liver can accumulate a significant percentage of the administered dose. nih.gov For instance, at 30 minutes post-injection, the liver uptake of 2-deoxy-2-[¹⁸F]fluoro-D-galactose can reach a plateau. nih.gov This high uptake in the liver is a key feature that makes it a useful tracer for hepatic function. The uptake can be competitively inhibited by the natural substrate, D-galactose, but not by D-glucose, indicating a specific transport mechanism likely shared with galactose. nih.gov

Table 1: Tissue Distribution of 2-Deoxy-2-[¹⁸F]fluoro-D-galactose in Rats

Tissue Uptake (% dose/g) at 30 min
Liver 6.33

Data sourced from biodistribution studies in rats, showing high uptake in the liver. nih.gov

Once inside the cells, particularly hepatocytes, 2-deoxy-2-fluoro-D-galactose is metabolized into several key compounds. The primary metabolites identified through HPLC, enzymatic methods, and 19F-NMR spectroscopy are 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P), UDP-2-deoxy-2-fluoro-D-galactose (UDP-dGalF), and UDP-2-deoxy-2-fluoro-D-glucose (UDP-dGlcF). nih.govnih.gov

The formation and accumulation of these metabolites are dose-dependent. At lower doses, the majority of the acid-soluble uracil (B121893) nucleotides consist of UDP-2-deoxy-2-fluoro-D-hexoses. nih.gov However, at higher doses, 2-deoxy-2-fluoro-D-galactose 1-phosphate becomes the predominant initial metabolite. nih.gov For example, after a high dose in rodents, the concentration of dGalF-1-P in the liver rapidly increases, followed by the slower formation of the UDP-sugar derivatives. nih.gov

With regard to Fluorogalactonic Acid , extensive searches of the scientific literature did not yield information on its formation from 2-deoxy-2-fluoro-alpha-D-galactopyranose.

Table 2: Hepatic Metabolite Concentrations of 2-Deoxy-2-Fluoro-D-Galactose in Rodents After a High-Dose Administration

Metabolite Concentration in Liver (µmol/g) Time Point
2-Deoxy-2-Fluoro-D-Galactose 1-Phosphate 5.3 ± 0.4 30 minutes
UDP-2-Deoxy-2-Fluoro-D-Galactose 0.7 ± 0.1 5 hours
UDP-2-Deoxy-2-Fluoro-D-Glucose 1.8 ± 0.1 5 hours

Data represents the mean ± standard deviation of metabolite levels in the liver of rodents following a dose of 1 µmol/g body mass of 2-deoxy-2-fluoro-D-galactose. nih.gov

The first and critical step in the intracellular metabolism of 2-deoxy-2-fluoro-D-galactose is its phosphorylation to 2-deoxy-2-fluoro-D-galactose 1-phosphate. nih.govnih.gov This reaction is catalyzed by the enzyme galactokinase. nih.gov This initial phosphorylation is a key mechanism for "metabolic trapping," where the charged phosphate (B84403) group prevents the molecule from diffusing back out of the cell. nih.gov

The efficiency of this trapping is fundamental to the use of ¹⁸F-dGalF in PET imaging, as it leads to the accumulation of the radiotracer in tissues with active galactokinase. nih.gov The subsequent metabolites, being charged and larger molecules, are also retained within the cell.

While 2-deoxy-2-fluoro-D-galactose enters the galactose metabolic pathway, its fluorinated nature imposes limitations on the downstream enzymatic reactions. Following the initial phosphorylation, 2-deoxy-2-fluoro-D-galactose 1-phosphate is a substrate for galactose-1-phosphate uridylyltransferase, leading to the formation of UDP-2-deoxy-2-fluoro-D-galactose. researchgate.net However, the subsequent conversion of this UDP-sugar is not as efficient as with the natural substrate.

The accumulation of UDP-2-deoxy-2-fluoro-D-hexoses can lead to a phenomenon known as "uridylate trapping," where a significant portion of the cellular uridine (B1682114) triphosphate (UTP) pool is sequestered in the form of these fluorinated UDP-sugars. nih.gov This can lead to a rapid and substantial depletion of hepatic UTP, as well as UDP-glucose and UDP-galactose. nih.gov This depletion of essential nucleotides can have significant impacts on various cellular processes that are dependent on uridylate availability.

Comparative Metabolic Studies Across Biological Systems

The metabolism of 2-deoxy-2-fluoro-D-galactose has been investigated in different biological contexts, primarily focusing on mammalian systems, which provides insights into its potential applications and effects.

In mammalian systems, including primary cultures of rat hepatocytes and in vivo studies in rodents, the metabolism of 2-deoxy-2-fluoro-D-galactose follows the pathway described above, with the liver being the most metabolically active organ. nih.govnih.gov The compound is effectively taken up and converted to its phosphate and UDP-sugar derivatives. nih.gov

Studies in rodent models of hepatoma have shown that well-differentiated hepatomas can also take up and metabolize 2-deoxy-2-[¹⁸F]fluoro-D-galactose, indicating that these tumor cells retain galactose metabolic activity. researchgate.net In these tumor cells, the main metabolites identified are also [¹⁸F]FdGal 1-phosphate and UDP-[¹⁸F]FdGal. researchgate.net This suggests that the metabolic pathway of this fluorinated galactose analog is conserved between normal and cancerous mammalian liver cells, providing a basis for its use in tumor imaging.

Metabolism in Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

The metabolic fate of 2-deoxy-2-fluoro-D-galactose in microbial systems is not extensively detailed in available literature; however, insights can be drawn from studies on related compounds and established metabolic pathways.

In Escherichia coli , the infrastructure for galactose transport is well-documented. Studies have shown that the non-fluorinated analog, 2-deoxy-D-galactose, is transported into the cells via the galactose-transport system. researchgate.netnih.gov However, this analog does not serve as a substrate for growth, indicating that while it can enter the cell, it is not readily metabolized through the primary energy-producing pathways. researchgate.netnih.gov The metabolism of D-galactose in E. coli proceeds through the Leloir pathway, which involves phosphorylation and conversion to glucose-1-phosphate. researchgate.net It is plausible that 2-deoxy-2-fluoro-D-galactose could be recognized by the galactose permease, but its subsequent metabolism by the Leloir pathway enzymes may be inhibited or altered due to the fluorine substitution at the C-2 position.

In the yeast Saccharomyces cerevisiae , galactose metabolism is also governed by the highly regulated Leloir pathway, which converts galactose into glucose-6-phosphate. researchgate.netglobalsciencebooks.inforesearchgate.net Research on the closely related glucose analog, 2-deoxy-2-fluoro-D-glucose (FDG), in S. cerevisiae shows that it is taken up and phosphorylated to 2-fluoro-2-deoxy-D-glucose-6-phosphate (FDG6P) and can be further converted to UDP-2-deoxy-2-fluoro-D-glucose (UDP-FDG). nih.gov Notably, studies have not observed epimerization of the fluorinated glucose analog to 2-deoxy-2-fluoro-D-galactose in yeast. nih.gov The introduction of FDG has been shown to interfere with cell wall glucan synthesis, leading to cell lysis, highlighting the disruptive potential of fluorinated sugars on essential metabolic processes. nih.gov While direct studies on 2-deoxy-2-fluoro-D-galactose are scarce, it is expected that if transported into the cell, it would interact with the Leloir pathway enzymes, but the fluorine atom would likely make it a poor substrate for subsequent steps, potentially leading to the accumulation of inhibitory intermediates.

Investigation of Metabolite Profiles in Plant Systems (e.g., Arabidopsis thaliana)

Specific research on the metabolic profile of 2-deoxy-2-fluoro-D-galactopyranose in plant systems like Arabidopsis thaliana is limited. However, extensive studies on its glucose analog, 2-deoxy-2-fluoro-D-glucose (FDG), provide a strong model for how plants might process fluorinated sugars. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

When Arabidopsis thaliana is fed with FDG, it is metabolized into several key products. nih.govfrontiersin.orgfrontiersin.org This demonstrates that, unlike in many animal cells where metabolism largely halts after phosphorylation, plants can process the fluorinated sugar further. nih.govfrontiersin.org The primary pathways involved appear to be glycolysis and starch degradation. nih.govfrontiersin.orgresearchgate.net

Key metabolites identified from FDG administration in A. thaliana are detailed below:

Identified MetabolitePathway ImplicationReference
2-deoxy-2-fluoro-D-gluconic acidOxidation Pathway nih.govfrontiersin.org
2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P)Initial Phosphorylation (Glycolysis) nih.govfrontiersin.orgresearchgate.net
2-deoxy-2-fluoro-maltoseStarch Metabolism/Degradation nih.govfrontiersin.orgresearchgate.net
Uridine-diphosphate-2-deoxy-2-fluoro-D-glucose (UDP-FDG)Nucleotide Sugar Synthesis nih.govfrontiersin.orgresearchgate.net

These findings suggest that if 2-deoxy-2-fluoro-D-galactose were introduced into a plant system, it would likely be phosphorylated and potentially enter nucleotide sugar pathways, analogous to the fate of FDG. However, the specific metabolites would differ due to the distinct stereochemistry of galactose.

Application as a Metabolic Probe and Tracers

The unique properties of the fluorine atom make 2-deoxy-2-fluoro-D-galactose and its derivatives powerful tools for tracing metabolic processes in real-time using non-invasive imaging techniques.

Use of Fluorinated Galactose Analogs in ¹⁹F NMR Spectroscopy for Metabolic Tracing

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for metabolic tracing because of the high sensitivity of the ¹⁹F nucleus and the absence of a natural fluorine background signal in biological tissues. researchgate.net When a fluorinated compound like 2-deoxy-2-fluoro-D-galactose is introduced into a biological system, ¹⁹F NMR can be used to track its uptake and conversion into various metabolites, providing a dynamic map of the metabolic pathway. nih.gov

In vivo studies in rodents using ¹⁹F NMR have successfully identified several key metabolites of 2-deoxy-2-fluoro-D-galactose. nih.gov The primary site of its metabolism is the liver. nih.gov After administration, distinct signals corresponding to the parent compound and its downstream products can be resolved, allowing for quantification and kinetic analysis.

Major Metabolites of 2-Deoxy-2-Fluoro-D-Galactose Identified by ¹⁹F NMR:

MetaboliteDescriptionReference
2-Deoxy-2-fluoro-D-galactose 1-phosphate The initial product of the Leloir pathway, formed by the action of galactokinase. Its accumulation is dose-dependent. nih.gov
UDP-2-deoxy-2-fluoro-D-galactose Formed from the 1-phosphate derivative, this is a key intermediate in nucleotide sugar metabolism. nih.gov
UDP-2-deoxy-2-fluoro-D-glucose This metabolite results from the epimerization of UDP-2-deoxy-2-fluoro-D-galactose, demonstrating the activity of UDP-galactose-4-epimerase on the fluorinated substrate. nih.gov

These studies demonstrate the utility of 2-deoxy-2-fluoro-D-galactose as a ¹⁹F NMR probe to non-invasively monitor the flux through the galactose metabolic pathway. nih.gov

Utilization of [¹⁸F]-2-Deoxy-2-Fluoro-D-Galactopyranose in Positron Emission Tomography (PET) for Metabolic Function Assessment

By replacing the stable ¹⁹F isotope with the positron-emitting radioisotope ¹⁸F (with a half-life of approximately 110 minutes), 2-deoxy-2-fluoro-D-galactose is transformed into a radiotracer, [¹⁸F]-2-deoxy-2-fluoro-D-galactose ([¹⁸F]FDGal), for Positron Emission Tomography (PET). nih.gov PET imaging allows for the quantitative assessment of metabolic activity in tissues and organs.

[¹⁸F]FDGal has been developed and evaluated primarily as a tracer for liver function and galactose metabolism. nih.gov Biodistribution studies in rats and rabbits have shown very high uptake of [¹⁸F]FDGal in the liver. nih.gov This uptake reaches a plateau, suggesting that the tracer is metabolically trapped within the liver cells after being phosphorylated, similar to how [¹⁸F]FDG is trapped in tissues with high glucose metabolism. nih.gov

Crucially, the high liver uptake of [¹⁸F]FDGal can be reduced by the co-administration of a large dose of natural D-galactose, but not D-glucose. nih.gov This competitive inhibition confirms that [¹⁸F]FDGal uptake is mediated by specific galactose transport and metabolic processes. nih.gov Furthermore, in livers damaged by chemical treatment, the accumulation of the tracer is significantly reduced, indicating that [¹⁸F]FDGal uptake is dependent on healthy, functional liver tissue. nih.gov These characteristics make [¹⁸F]FDGal a promising PET tracer for the assessment of regional liver metabolic function and for investigating diseases that affect galactose metabolism. nih.gov

Structural Biology and Conformational Analysis of 2 Deoxy 2 Fluoro Alpha D Galactopyranose

Conformational Preferences and Stereochemistry of Fluorinated Galactopyranoses

The three-dimensional structure of a carbohydrate is a critical determinant of its biological function. The substitution of a hydroxyl group with fluorine can influence the delicate balance of steric and stereoelectronic effects that govern the conformational preferences of the pyranose ring.

Influence of Fluorine Substitution on Ring Pucker and Molecular Geometry

In general, the replacement of a single hydroxyl group with a fluorine atom does not dramatically alter the fundamental ring conformation of hexopyranoses. researchgate.net For galactopyranose derivatives, the pyranose ring typically maintains its characteristic 4C1 chair conformation. researchgate.netresearchgate.net However, the high electronegativity of the fluorine atom can introduce subtle distortions in the molecular geometry. unamur.be These distortions can be observed in the intra-annular torsion angles of the pyranose ring. nih.gov

The conformation of the exocyclic hydroxymethyl group (at C6) is also influenced by substitutions on the pyranose ring. For galacto-configured molecules, the gt conformer has been proposed as the most populated. researchgate.net Studies on various fluorinated monosaccharides, including derivatives of galactose, have shown that the gluco ring can adopt a range of distorted chair structures in the crystalline state, depending on the specific substitution patterns. nih.gov

FeatureObservationReference
Ring Conformation Predominantly retains the 4C1 chair conformation. researchgate.netresearchgate.net
Molecular Geometry Fluorine's electronegativity can cause slight distortions in ring geometry and torsion angles. unamur.benih.gov
Exocyclic Group Conformation The gt conformer of the exocyclic group is often favored in galacto-configured molecules. researchgate.net

Structural Basis of Carbohydrate-Protein Recognition

Carbohydrate-protein interactions are central to numerous biological processes, from cell-cell recognition to host-pathogen interactions. encyclopedia.pub The substitution of a hydroxyl group with fluorine provides a precise tool to dissect the contributions of individual hydrogen bonds to these interactions. nih.govrsc.org

Analysis of Hydrogen Bonding Networks in Enzyme Active Sites

The C-F bond, while polar, is a significantly weaker hydrogen bond acceptor than a C-OH group and cannot act as a hydrogen bond donor. nih.govrsc.org This property makes fluorinated carbohydrates excellent probes for studying the importance of specific hydrogen bonds in enzyme active sites. rsc.org By systematically replacing hydroxyl groups with fluorine, researchers can evaluate the contribution of each hydroxyl to the binding affinity and catalytic activity of an enzyme. cas.cz While direct hydrogen bonding to fluorine is weak, studies have shown the formation of weak hydrogen bonds between fluorine and ligand hydroxyl groups in certain protein-carbohydrate complexes. nih.govacs.org In some cases, the replacement of a C-H-O-H group with a C-F group can lead to the formation of new water-mediated hydrogen bonds within an enzyme's active site. unamur.be The stability of residues within an active site, such as asparagine, can be influenced by hydrogen bonds, and the removal of these interactions through mutagenesis can impact catalytic efficiency. nih.gov

Impact of Fluorine on Protein-Carbohydrate Interaction Dynamics

The introduction of fluorine can modulate protein-carbohydrate interactions through several mechanisms. The increased lipophilicity of a C-F group compared to a C-OH group can enhance binding through hydrophobic effects. nih.govunamur.be Conversely, in systems where aromatic stacking interactions are important, such as the binding of carbohydrates to tryptophan residues in a lectin binding site, fluorination can decrease the strength of these interactions due to the deactivation of the aromatic ring's electron density. nih.govacs.org

X-ray Crystallographic Studies of Enzyme-Ligand Complexes

X-ray crystallography provides atomic-level insights into how fluorinated carbohydrates bind to their protein targets. These studies are crucial for understanding the structural basis of their biological effects and for the rational design of inhibitors.

Co-crystal Structures with Glycosidases and Glycosyltransferases to Elucidate Binding Modes and Catalytic Mechanisms

2-Deoxy-2-fluoro-glycosyl fluorides, including the galactose variant, have been instrumental as mechanism-based inhibitors for glycosidases. nih.govresearchgate.net These compounds are designed to trap the covalent glycosyl-enzyme intermediate, allowing for its accumulation and subsequent structural characterization by X-ray crystallography. nih.govresearchgate.net The slow rate of hydrolysis of the 2-fluoro-glycosyl enzyme intermediate facilitates these studies. nih.govresearchgate.net

Co-crystal structures of enzymes in complex with these fluorinated inhibitors reveal the precise binding modes and the key interactions within the active site. For example, the structure of a glycoside hydrolase in complex with 2-deoxy-2,2-difluoro-α-maltosyl fluoride (B91410) has provided evidence for the role of specific amino acid residues in catalysis, such as a glutamic acid residue acting as a proton donor. nih.govrsc.org These structures also show that the active site can tolerate substitutions at the C2 position, with interactions observed between an arginine residue and the difluoromethylene group. rsc.org

Similarly, studies with glycosyltransferases, such as UDP-galactopyranose mutase, have utilized fluorinated galactose analogues to probe substrate binding and turnover. researchgate.netnih.gov While UDP-6-deoxy-6-fluoro-α-D-galactose was found to bind to two different galactosyltransferases, it was not effectively transferred to the acceptor sugar, highlighting how a single fluorine substitution can disrupt the catalytic process. nih.gov These crystallographic studies provide a detailed roadmap of the molecular interactions that govern substrate recognition and catalysis, which is invaluable for the design of potent and selective enzyme inhibitors.

Enzyme ClassFluorinated Ligand TypeKey Insights from Co-crystal Structures
Glycosidases 2-Deoxy-2-fluoro-glycosyl fluoridesTrapping of covalent glycosyl-enzyme intermediate, identification of catalytic residues, elucidation of binding modes. nih.govresearchgate.netresearchgate.net
Glycoside Hydrolases 2-Deoxy-2,2-difluoro-α-maltosyl fluorideEvidence for proton donor role of specific residues, tolerance of substitutions at the C2 position. nih.govrsc.org
Glycosyltransferases Fluorinated UDP-galactose analoguesProbing substrate binding and the catalytic mechanism, demonstrating how fluorination can inhibit catalysis. researchgate.netnih.govnih.gov

Structural Insights into Intermediate Trapping in Enzyme Active Sites

The strategic placement of a fluorine atom at the C2 position of the galactose sugar ring endows 2-deoxy-2-fluoro-alpha-D-galactopyranose with the ability to act as a mechanism-based inhibitor for certain enzymes, most notably those involved in galactose metabolism. This fluorinated sugar analogue is recognized by enzymes such as galactokinase and UDP-galactose 4'-epimerase, entering the catalytic cycle as a substrate mimic. However, the high electronegativity of the fluorine atom significantly alters the electronic properties of the sugar, specifically by destabilizing the formation of positively charged transition states, such as oxocarbenium ions, which are common in glycosyltransfer reactions.

This electronic perturbation is the key to its function as an intermediate trap. For instance, in the active site of a glycosyltransferase, the enzyme would typically catalyze the cleavage of a glycosidic bond, leading to a transient oxocarbenium ion intermediate that is then attacked by an acceptor molecule. With this compound, the electron-withdrawing fluorine atom at the C2 position makes the formation of the adjacent C1 carbocation energetically unfavorable. This can stall the enzymatic reaction at a stage where a covalent intermediate is formed between the sugar and an enzymatic nucleophile (e.g., the carboxylate side chain of an aspartate or glutamate (B1630785) residue).

The stability of this trapped covalent intermediate allows for its detailed structural characterization using techniques like X-ray crystallography. These studies provide a "snapshot" of the enzyme-substrate complex at a key point in the catalytic cycle, revealing the precise orientation of the sugar within the active site, the identity of the catalytic residues, and the conformational changes the enzyme undergoes to accommodate the substrate. This information is invaluable for understanding the enzyme's mechanism of action and for the rational design of more potent and specific inhibitors. 2-Deoxy-D-galactose, a related compound, is also extensively used as a trapping agent for phosphate (B84403) and uridylate in mammalian cells due to its interference with phosphate and nucleotide metabolism. zellx.de

Spectroscopic Approaches for Structural Elucidation

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the interactions of this compound with proteins. nih.govresearchgate.net The fluorine nucleus (¹⁹F) has a nuclear spin of 1/2, a high gyromagnetic ratio, and a 100% natural abundance, making it highly sensitive for NMR detection. researchgate.net Crucially, since fluorine is virtually absent in biological systems, the ¹⁹F NMR spectrum of a protein sample containing a fluorinated ligand is free from background signals, allowing for the unambiguous observation of the ligand's signals. researchgate.netmdpi.com

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. researchgate.netmdpi.com When this compound binds to a protein, the fluorine atom's environment changes from being solvated by water to being in close contact with amino acid residues in the protein's binding pocket. This change in environment leads to a perturbation in the ¹⁹F chemical shift, which can be readily detected. mdpi.com The magnitude of this chemical shift perturbation provides information about the nature and strength of the interaction.

Furthermore, ¹⁹F NMR can be used to monitor conformational changes in both the ligand and the protein upon binding. For example, if the protein undergoes a conformational change to accommodate the ligand, this can alter the positions of nearby amino acid residues relative to the fluorine atom, resulting in a change in the ¹⁹F chemical shift. mdpi.com Similarly, if the sugar ring of this compound adopts a different conformation in the bound state compared to the free state, this will also be reflected in the ¹⁹F NMR spectrum. researchgate.net

In studies of hepatocytes and monocytes, ¹⁹F NMR spectroscopy has been instrumental in identifying the major metabolites of 2-deoxy-2-fluoro-D-galactose (dGalF), including 2-deoxy-2-fluoro-D-galactose 1-phosphate (dGalF-1-P), UDP-dGalF, and UDP-dGlcF. nih.gov This demonstrates the utility of ¹⁹F NMR in tracking the metabolic fate of the fluorinated sugar within a cellular context.

Mass spectrometry (MS) is an indispensable analytical technique for identifying and characterizing the products of enzymatic reactions, including the covalent intermediates and metabolites of this compound. When this fluorinated sugar forms a covalent bond with an enzyme, the mass of the protein is increased by the mass of the sugar molecule. This mass shift can be precisely measured using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

To identify the specific amino acid residue that has formed the covalent bond, the modified protein is typically digested into smaller peptides using a protease. The resulting peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. By analyzing the fragmentation pattern, the amino acid sequence of the peptide can be determined, and the site of modification can be pinpointed.

In addition to identifying covalent adducts with proteins, mass spectrometry is also used to identify the metabolites of this compound within cells. nih.gov For instance, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to identify metabolites such as 2-deoxy-2-fluoro-D-galactose 1-phosphate and UDP-2-deoxy-2-fluoro-D-galactose in liver tissue. nih.gov This allows for a comprehensive understanding of how the fluorinated sugar is processed by metabolic pathways. The ability to interfere with phosphate and nucleotide metabolism makes 2-deoxy-D-galactose a widely used tool for trapping phosphate and uridylate in mammalian cells. zellx.de

Advanced Research Methodologies and Future Perspectives

Integration of Computational Chemistry and Molecular Dynamics Simulations

Computational approaches are indispensable for elucidating the behavior of 2-deoxy-2-fluoro-alpha-D-galactopyranose at the molecular level. Molecular dynamics (MD) simulations and predictive modeling provide atomic-level insights into its interactions with enzymes, complementing experimental data and guiding further research.

Computational docking and simulation are powerful tools for predicting how this compound and its derivatives interact with the active sites of enzymes, particularly glycosyltransferases. Molecular docking simulations using software like GOLD have been employed to model the binding of uridine (B1682114) diphosphate (UDP)-sugar analogues, including UDP-2-deoxy-2-fluoro-galactose (UDP-2FGal), to enzymes such as beta-1,4-galactosyltransferase I. researchgate.netnih.gov These models suggest that such fluorinated analogues can bind to the enzyme's active site in a manner similar to the natural substrate. nih.gov

MD simulations further refine these models by providing a dynamic view of the enzyme-substrate complex. For instance, simulations of related transporters like the Vibrio parahaemolyticus sodium/galactose transporter (vSGLT) have been used to characterize the free energy profile of galactose release, offering insights that can be extrapolated to understand how fluorination might affect substrate binding and transport dynamics. researchgate.net These predictive studies are crucial for designing potent and specific enzyme inhibitors or probes.

EnzymeCompoundMethodologyKey FindingReference
β-1,4-Galactosyltransferase IUDP-2-deoxy-2-fluoro-galactoseMolecular Docking (GOLD)Binds in a mode similar to the natural substrate. researchgate.netnih.gov
UDP-galactopyranose mutaseUDP-2-deoxy-2-fluoro-galactoseEnzyme Kinetics & NMRActs as a slow substrate, allowing mechanism investigation. researchgate.net
Galactose-1-phosphate uridyltransferase (GALT)2-deoxy-2-fluoro-galactose-1-phosphateEnzyme KineticsActs as a competitive inhibitor with a KI of 0.9 mM. nih.govnih.gov

The fluorine atom at the C-2 position significantly alters the electronic properties of the sugar, making this compound an excellent tool for studying enzymatic reaction mechanisms. The electron-withdrawing nature of fluorine destabilizes the formation of the positively charged oxocarbenium ion, which is a key feature of the transition state in many glycosyltransferase and glycosidase reactions. nih.gov

This property allows for the trapping of covalent glycosyl-enzyme intermediates, providing a snapshot of the reaction pathway. nih.govresearchgate.net Studies using UDP-2FGal as a competitive inhibitor of beta-1,4-galactosyltransferase support a reaction mechanism that proceeds through a glycosidic cleavage transition state with significant sp2 character at the anomeric carbon. researchgate.netnih.gov While direct simulation of the transition state for this compound is a complex undertaking, insights can be drawn from computational studies on related systems, which use kinetic isotope effects to model the three-dimensional geometry of enzymatic transition states. nih.govnih.gov These simulations are critical for understanding how enzymes achieve catalysis and for the rational design of transition-state analog inhibitors. dntb.gov.ua

Development of New Synthetic Strategies for Complex Fluorinated Glycans

The synthesis of complex glycans containing fluorinated units like this compound is essential for their use as biological probes and therapeutic candidates. Research focuses on developing efficient and stereoselective methods for introducing fluorine and constructing glycosidic linkages.

A key strategy involves the nucleophilic displacement of a good leaving group, such as a trifluoromethanesulfonyl (triflate) group, at the C-2 position of a suitable precursor. For example, 2-deoxy-2-fluoro-D-galactose has been synthesized from methyl 3,4-O-isopropylidene-2-O-(trifluoromethanesulfonyl)-6-O-trityl-β-D-talopyranoside by reaction with tetraalkylammonium fluorides. jst.go.jp Modern deoxyfluorination reagents are continuously being explored to improve efficiency and safety. While reagents like diethylaminosulfur trifluoride (DAST) have been widely used, newer alternatives such as sulfuryl fluoride (B91410) (SO2F2) are emerging as low-cost, low-toxicity, and highly efficient options for synthesizing monofluorinated carbohydrates. acs.org

Significant effort has also been directed toward synthesizing multiply fluorinated analogues of related amino sugars, such as N-acetyl-D-galactosamine (GalNAc), which serve as building blocks for more complex structures. beilstein-archives.org These synthetic advancements are critical for creating a diverse library of fluorinated glycans to probe biological systems.

Exploration of this compound in Glycome-Wide Studies

This compound and its metabolites serve as powerful tools for investigating the glycome and associated metabolic pathways on a systemic level. When introduced into cells, it is metabolized into analogues of key intermediates in galactose metabolism, such as 2-deoxy-2-fluoro-D-galactose 1-phosphate and UDP-2-deoxy-2-fluoro-D-galactose. researchgate.net

These fluorinated metabolites can interfere with normal glycosylation processes. It has been shown that 2-deoxy-2-fluoro-D-galactose is a potent inhibitor of N-glycosylation in hepatocytes and monocytes, an effect that is not merely due to UTP depletion but is mediated by its downstream metabolites. researchgate.net This inhibitory action allows researchers to induce a "galactosemia-like" phenotype in healthy cells, characterized by reduced surface expression of N-glycosylated proteins. nih.govnih.gov The resulting alterations in the cellular proteome, particularly within membrane rafts, can be analyzed using differential proteomics, providing a global view of the pathways affected by disrupted galactose metabolism. nih.gov The fluorine atom also provides a unique spectroscopic handle (¹⁹F NMR) to track the metabolic fate of the sugar within cells. researchgate.net

Emerging Applications and Unexplored Research Avenues in Chemical Biology and Glycoscience

The unique properties of this compound are opening up new frontiers in chemical biology and glycoscience. Its ability to act as a substrate analogue, inhibitor, or mechanistic probe for various enzymes makes it a versatile tool.

Emerging Applications:

Enzyme Inhibition and Mechanistic Studies: It serves as a competitive inhibitor for enzymes like galactose-1-phosphate uridyltransferase (GALT) and a substrate for UDP-galactopyranose mutase, enabling detailed kinetic and mechanistic studies. researchgate.netnih.gov

Probing Glycosylation Pathways: Its potent inhibition of N-glycosylation makes it a valuable chemical tool to study the consequences of aberrant glycosylation in cellular models of diseases like classic galactosemia. nih.govresearchgate.net

Development of Mechanism-Based Inactivators: As part of a broader class of 2-deoxy-2-fluoro sugars, it can be used to design mechanism-based inhibitors that trap glycosidase enzymes, which has potential therapeutic applications. nih.govubc.ca

Unexplored Research Avenues:

Development of Specific Probes: Incorporating reporter tags (e.g., azides or alkynes for click chemistry) into 2-deoxy-2-fluoro-galactose could create powerful probes for activity-based protein profiling and imaging of specific galactosyltransferases or other galactose-processing enzymes within the cellular environment. nih.gov

Imaging Applications: By analogy with its glucose counterpart, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), which is widely used in positron emission tomography (PET), [¹⁸F]-labeled 2-deoxy-2-fluoro-D-galactose could be developed as a specific imaging agent to monitor galactose metabolism in vivo, with potential applications in oncology and metabolic disorders. frontiersin.orgacs.org

Modulation of Cellular Processes: Further exploration is needed to understand how this compound affects complex biological processes beyond glycosylation, such as cell signaling, inflammation, and host-pathogen interactions, where galactose metabolism plays a key role.

The continued development of advanced research methodologies will undoubtedly expand the utility of this compound, solidifying its role as an essential molecule in the glycoscientist's toolkit.

Q & A

What are the key methodological considerations for synthesizing 2-deoxy-2-fluoro-α-D-galactopyranose in glycan studies?

Synthesis requires precise control over regioselective fluorination and stereochemical integrity. Key steps include:

  • Protecting group strategy : Use benzyl or acetyl groups to shield hydroxyls during fluorination. For example, 3,6-di-O-benzyl protection ensures selective fluorination at C2 .
  • Fluorinating agents : DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are common, but reaction conditions (temperature, solvent) must be optimized to avoid side reactions like ring-opening .
  • Purification : Chromatography (silica gel or HPLC) and crystallization are critical to isolate the α-anomer. Confirming anomeric purity via 1H^{1}\text{H}-NMR (e.g., α-anomer signals at δ 5.1–5.3 ppm) is essential .

How can researchers characterize the structural integrity and purity of 2-deoxy-2-fluoro-α-D-galactopyranose?

A multi-technique approach is recommended:

  • NMR spectroscopy : 19F^{19}\text{F}-NMR confirms fluorination (δ -200 to -220 ppm for C2-F), while 1H^{1}\text{H}/13C^{13}\text{C}-NMR verifies sugar ring conformation and anomeric configuration .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects impurities (e.g., de-fluorinated byproducts) .
  • X-ray crystallography : Resolves absolute configuration and crystal packing, particularly for novel derivatives .

How should researchers address contradictions in enzyme inhibition data involving 2-deoxy-2-fluoro-α-D-galactopyranose?

Discrepancies often arise from assay conditions or enzyme specificity. Mitigation strategies include:

  • Standardized assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) to measure kinetic parameters (KmK_m, VmaxV_{max}) under controlled pH/temperature .
  • Stereochemical analysis : Verify that the α-anomer does not sterically hinder active-site binding compared to β-analogs .
  • Negative controls : Test against non-target enzymes (e.g., β-galactosidases) to rule off-target effects .

What experimental designs are optimal for studying the role of 2-deoxy-2-fluoro-α-D-galactopyranose in glycosylation pathways?

  • Radiolabeled tracing : Incorporate 3H^{3}\text{H} or 14C^{14}\text{C} isotopes to track incorporation into glycoconjugates via autoradiography .
  • Enzyme kinetics : Compare wild-type and mutant glycosyltransferases to identify fluorination impacts on catalytic efficiency (kcatk_{cat}/KmK_m) .
  • Molecular dynamics (MD) simulations : Model interactions between the fluorinated sugar and enzyme active sites (e.g., sialyltransferases) to predict steric/electronic effects .

What safety protocols are critical when handling 2-deoxy-2-fluoro-α-D-galactopyranose?

  • Lab PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact. Fluorinated sugars may hydrolyze to release HF under acidic conditions .
  • Waste disposal : Neutralize residues with calcium carbonate before disposal to sequester fluoride ions .
  • Documentation : Maintain SDS sheets and emergency contact lists per institutional guidelines .

How can fluorination at C2 be optimized to improve synthetic yield and selectivity?

  • Reagent selection : Deoxo-Fluor® offers higher thermal stability than DAST, reducing side reactions .
  • Temperature control : Reactions at -20°C to 0°C minimize decomposition .
  • Catalytic additives : Use Lewis acids (e.g., BF₃·Et₂O) to enhance fluorination efficiency in polar aprotic solvents .

What advanced applications does 2-deoxy-2-fluoro-α-D-galactopyranose have in glycosidase research?

  • Mechanistic probes : The fluorine atom’s electronegativity mimics transition states in glycosidase hydrolysis, aiding inhibitor design .
  • Substrate specificity mapping : Compete with natural substrates (e.g., α-D-galactopyranosides) to determine enzyme binding preferences .
  • In vivo imaging : Conjugate with fluorescent tags (e.g., fluorescein) to visualize glycan processing in real time .

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